1-(1,4-Oxazepan-4-yl)ethan-1-one

Description

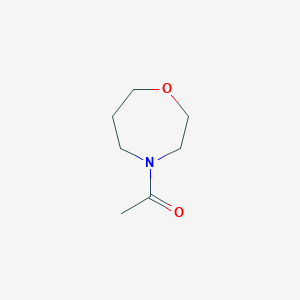

1-(1,4-Oxazepan-4-yl)ethan-1-one is a heterocyclic organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol . The structure comprises a seven-membered 1,4-oxazepane ring fused to an acetyl group. It is listed in Enamine Ltd’s Building Blocks Catalogue (2020) as a research chemical, suggesting its utility in medicinal chemistry or materials science .

Properties

IUPAC Name |

1-(1,4-oxazepan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFXVZIBSQSSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Activation : Au(I) catalysts coordinate to the alkyne moiety, polarizing the triple bond.

- Nucleophilic Attack : The enaminone nitrogen attacks the activated alkyne, forming a six-membered transition state.

- Ring Closure : Intramolecular cyclization yields the 1,4-oxazepane framework.

- Substrate : N-Propargylic β-enaminone (1.0 equiv)

- Catalyst : AuCl(PPh₃) (5 mol%)

- Solvent : Dichloroethane (DCE), 80°C

- Yield : 60–75%

Advantages :

- Short reaction time (<6 hours)

- Tolerance for electron-withdrawing substituents

Limitations :

- Requires inert atmosphere

- Limited scalability due to gold catalyst cost

Nucleophilic Substitution Routes

Nucleophilic substitution between oxazepane derivatives and acetylating agents is a classical method. This two-step process involves:

Step 1: Oxazepane Ring Synthesis

- Precursor : Ethylene glycol derivatives or amino alcohols.

- Conditions : Acidic (HCl) or basic (K₂CO₃) media facilitate cyclization.

Reductive Amination Strategies

Reductive amination combines ketones with amines under reducing conditions, offering modularity for structural diversification.

Protocol Overview:

- Precursor Synthesis :

- Amino Alcohol : (R)-2-amino-2-(4-chlorophenyl)ethanol (1.0 equiv)

- Ketone Source : Ethyl acetoacetate (1.5 equiv)

- Coupling : HATU/DIPEA in DMF, 24 hours

- Cyclization : LiAlH₄ reduction in THF, followed by oxidation with Dess–Martin periodinane

- Yield : 40–55%

Optimization Insights :

- Protecting Groups : Trityl (Trt) or Boc groups prevent unwanted side reactions.

- Solvent Effects : Tetrahydrofuran (THF) enhances cyclization efficiency vs. DCM.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from days to hours. A 2016 study achieved 70% yield using:

Enzymatic Catalysis

Lipase-catalyzed transesterification has been explored for chiral oxazepanes, though yields remain low (<30%).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Oxazepan-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols .

Scientific Research Applications

1-(1,4-Oxazepan-4-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Oxazepan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in the Ethanone Series

Several structurally related compounds have been synthesized and studied, particularly those featuring variations in the heterocyclic ring or substituents. Key examples include:

Key Observations :

- Heterocyclic Diversity: The 1,4-oxazepane ring in the target compound distinguishes it from analogues featuring thiophene, pyridine, or thiazole rings.

- Synthetic Flexibility: All compounds in the table above were synthesized at 40°C using a shared protocol (General Procedure C), indicating consistent reactivity of the ethanone core despite varying substituents .

Biological Activity

1-(1,4-Oxazepan-4-yl)ethan-1-one is a compound featuring an oxazepane ring, which is a seven-membered heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO, with a molecular weight of approximately 155.21 g/mol. The oxazepane ring contributes to its unique chemical behavior and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions to form the oxazepane structure. Common methods include:

- Cyclization of Amino Alcohols : Starting from amino alcohols and using acid or base catalysis.

- Nucleophilic Substitution : Introducing substituents such as phenyl or fluorophenyl groups through nucleophilic reactions.

Neuropharmacological Effects

Research indicates that compounds with oxazepane structures can exhibit significant neuropharmacological effects. For instance, studies have shown that derivatives of oxazepanes can interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.

Case Study : A study highlighted the potential of oxazepane derivatives in modulating GABAergic activity, which is crucial for their sedative and anxiolytic effects. These compounds showed promising results in animal models for anxiety disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has demonstrated that similar oxazepane derivatives possess activity against various bacterial strains.

Research Findings :

A molecular docking study revealed that oxazepane derivatives can effectively bind to bacterial DNA gyrase, inhibiting its function and thus preventing bacterial replication. The binding affinities were reported to range from -8 to -9 kcal/mol, indicating strong interactions with the target enzyme.

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -8.5 | DNA gyrase |

| 2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one | -9.0 | DNA gyrase |

The mechanism through which this compound exerts its biological effects involves:

- Receptor Binding : The compound likely binds to specific neurotransmitter receptors (e.g., GABA receptors), leading to altered neuronal excitability.

- Enzyme Inhibition : Inhibiting enzymes such as DNA gyrase disrupts essential bacterial processes, leading to cell death.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(1,4-Oxazepan-4-yl)ethan-1-one?

Synthesis optimization involves careful control of catalysts, solvents, and temperature. For example:

- Catalysts : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., anhydrous K₂CO₃) are commonly used to facilitate nucleophilic substitutions or condensations .

- Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reflux conditions (70–100°C) are often employed to accelerate reaction kinetics while avoiding decomposition .

- Workup : Precipitation in cold water followed by recrystallization from ethanol or ethyl acetate improves purity .

Basic: How can spectroscopic and crystallographic methods characterize the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton and carbon environments, with characteristic shifts for the oxazepane ring (e.g., δ 3.5–4.0 ppm for N-CH₂ groups) and ketone (δ ~2.1 ppm) .

- XRD Analysis : Single-crystal X-ray diffraction (via SHELX software) resolves bond lengths and angles, critical for validating stereochemistry and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₃NO₂, MW 143.19) .

Basic: What computational tools predict the reactivity and stability of this compound?

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulations in GROMACS assess conformational flexibility of the oxazepane ring under physiological conditions .

- Docking Studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes or receptors), aiding in pharmacological hypothesis generation .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. fluorescence assays) .

- Metabolic Stability : Hepatic microsome studies identify metabolite interference, requiring LC-MS/MS validation .

- Target Selectivity : Off-target effects are assessed via kinome-wide profiling or CRISPR-Cas9 knockout models .

Advanced: What strategies improve the bioavailability of this compound in preclinical studies?

- Prodrug Design : Esterification of the ketone group enhances membrane permeability .

- Nanocarriers : Liposomal encapsulation or PEGylation increases plasma half-life .

- CYP Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces first-pass metabolism .

Advanced: How does this compound interact with supramolecular systems?

- Hydrogen-Bonding Networks : Graph set analysis (R₂²(8) motifs) identifies donor-acceptor pairs between the oxazepane N and carbonyl O .

- Co-crystallization : Screening with carboxylic acids (e.g., succinic acid) stabilizes polymorphs via synthon engineering .

Safety: What precautions are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Methodological: How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Core Modifications : Vary substituents on the oxazepane ring (e.g., alkyl, aryl) to assess steric/electronic effects .

- Bioisosteres : Replace the ketone with thioketone or amide groups to evaluate metabolic stability .

- 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields (steric, electrostatic) with activity .

Data Analysis: How to interpret conflicting crystallographic data for this compound polymorphs?

- Rietveld Refinement : Resolve peak overlaps in powder XRD patterns using GSAS-II .

- Thermal Analysis : DSC/TGA identifies enantiotropic or monotropic phase transitions .

- Hirshfeld Surfaces : CrystalExplorer visualizes intermolecular interactions (e.g., π-π stacking) driving polymorphism .

Regulatory: What documentation is required for publishing studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.